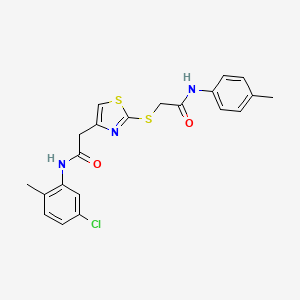
N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O2S2 and its molecular weight is 445.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a p-tolylamino group, and a chloro-substituted methylphenyl moiety. Its molecular formula is C16H17ClN2O2S, indicating the presence of various functional groups that may contribute to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
- Cell Line Studies :
- The compound was tested against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines using the MTT assay to determine its IC50. Results indicated an IC50 of approximately 3.0 μM for HepG2 cells, showcasing its potency in inhibiting cell proliferation .
- Table 1 summarizes the cytotoxic effects observed across different cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 3.0 | Apoptosis induction, S phase arrest |
| PC-3 | 4.5 | Apoptosis induction, G1/S phase arrest |
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in cancer progression:
- VEGFR and AKT Inhibition : The compound has been shown to inhibit VEGFR-2 and AKT pathways, which are crucial for tumor growth and survival. The IC50 values for these targets were reported at 0.075 μM and 4.60 μM respectively .
Case Studies
Several case studies have documented the effects of this compound in experimental models:
- Study on Liver Cancer : In a study involving HepG2 cells, treatment with the compound resulted in a significant increase in early and late apoptotic cells as assessed by Annexin V/PI staining. The proportion of early apoptotic cells increased sevenfold compared to untreated controls .
- Prostate Cancer Model : In PC-3 cells, the compound induced cell cycle arrest at G1 phase, leading to reduced cell proliferation and enhanced apoptotic markers .
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S2/c1-13-3-7-16(8-4-13)23-20(27)12-29-21-24-17(11-28-21)10-19(26)25-18-9-15(22)6-5-14(18)2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVLSDSGHDEUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














